Tetrabutylammonium methanesulfonate

Description

Contextualizing Tetrabutylammonium (B224687) Methanesulfonate (B1217627) within Quaternary Ammonium (B1175870) Salt Research

Quaternary ammonium salts (QAS), also known as quats, are a class of compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. scbt.com This cationic nature makes them effective surfactants. scbt.com A significant area of research for QAS is in phase-transfer catalysis (PTC). theaic.orgalfachemic.com Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where a reaction can occur. theaic.orgoperachem.com This is particularly useful in heterogeneous systems, such as those involving immiscible aqueous and organic layers, by enabling the transfer of ionic reactants into the organic phase to react with an organic substrate. theaic.org

Academic Significance of Tetrabutylammonium Methanesulfonate as a Versatile Ionic Compound

The academic significance of this compound stems from its versatility and effectiveness in several key applications. Its primary role is as a phase-transfer catalyst, where it enhances the efficiency and rate of reactions between reactants in separate, immiscible phases. lookchem.comchemimpex.com This is crucial in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, where it can increase yields and shorten reaction times. lookchem.comchemimpex.com Research has shown that the catalytic activity of tetrabutylammonium salts is closely linked to their phase behavior in complex systems. nih.govacs.org

Beyond catalysis, this compound is utilized in the field of electrochemistry. lookchem.comchemimpex.com It serves as an electrolyte or a component in the preparation of ionic liquids, which are valued for their high ionic conductivity in energy storage applications such as batteries and supercapacitors. lookchem.comchemimpex.com Its non-acidic anion makes it preferable for reactions conducted under neutral or basic conditions. In some organic reactions, it can also function as a mild base, enabling specific chemical transformations without causing the degradation of sensitive functional groups. lookchem.com

Scope and Interdisciplinary Nature of Research on this compound

The research involving this compound is notably interdisciplinary, spanning multiple branches of chemistry and materials science.

Organic Synthesis : It is widely employed as a phase-transfer catalyst to facilitate a variety of organic reactions, including nucleophilic substitutions and alkylations. alfachemic.comlookchem.comchemimpex.com Its ability to bridge the gap between polar and non-polar reactants makes reactions that would otherwise be sluggish or unfeasible more efficient. chemimpex.com

Electrochemistry : The compound is investigated for its role in energy storage and conversion systems. lookchem.com As an electrolyte component, it is crucial for the performance of batteries and fuel cells. lookchem.com Research also explores the use of related tetrabutylammonium salts as additives in the electrolyte for lead-acid batteries to improve electrochemical behavior. researchgate.net

Environmental Science : Applications extend to environmental remediation efforts, where it has been used in the extraction and removal of heavy metals from wastewater, contributing to pollution control. chemimpex.com

Biophysics and Pharmacology : While direct research is extensive on related compounds, the tetrabutylammonium cation itself is a subject of study. It is used as a molecular probe to investigate the structure and function of ion channels, such as potassium (K+) channels, due to its ability to block the channel pore. nih.govmdpi.com This highlights a potential area for further investigation involving the methanesulfonate salt.

This broad scope of research underscores the compound's importance as a versatile tool for chemists and materials scientists, enabling advancements across a range of scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65411-49-6 chemimpex.com |

| Molecular Formula | C₁₇H₃₉NO₃S chemimpex.com |

| Molecular Weight | 337.56 g/mol lookchem.comchemimpex.com |

| Appearance | Colorless to almost white powder or crystals chemimpex.comsigmaaldrich.com |

| Melting Point | 78-80 °C chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in polar solvents like water and alcohols lookchem.com |

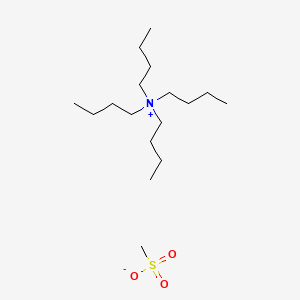

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYYGJAYKIYARQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984026 | |

| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65411-49-6 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65411-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research on Synthesis and Derivatization Methodologies of Tetrabutylammonium Methanesulfonate

Novel Synthetic Approaches for Tetrabutylammonium (B224687) Methanesulfonate (B1217627) and Related Quaternary Ammonium (B1175870) Salts

The synthesis of tetrabutylammonium methanesulfonate can be achieved through several key chemical strategies. These methods, ranging from classical acid-base chemistry to more advanced techniques, offer pathways to this and other related quaternary ammonium salts.

Investigation of Neutralization Reactions

A primary and straightforward method for the synthesis of this compound involves the neutralization reaction between a strong base, tetrabutylammonium hydroxide (B78521) (TBAH), and a strong acid, methanesulfonic acid. This acid-base reaction is a well-established route for the formation of various tetrabutylammonium salts. The reaction proceeds by treating an aqueous or alcoholic solution of tetrabutylammonium hydroxide with methanesulfonic acid, resulting in the formation of this compound and water. The purity of the final product can be confirmed through techniques such as melting point analysis, which for this compound is typically in the range of 78-80 °C.

This method's efficacy is rooted in the strong basicity of tetrabutylammonium hydroxide, which readily reacts with a wide array of acids to form the corresponding lipophilic salts. The resulting this compound is soluble in many organic solvents, a key property for its application as a phase-transfer catalyst.

Studies on Ion Exchange Methodologies

Ion exchange chromatography presents another versatile and widely employed technique for the synthesis of this compound and other ionic liquids. This method typically involves the use of an anion exchange resin. In this process, a solution containing a tetrabutylammonium salt with a different anion, commonly a halide such as tetrabutylammonium bromide, is passed through a column packed with a resin that has been pre-loaded with the desired methanesulfonate anion.

The general steps for this methodology are as follows:

Resin Preparation: The anion exchange resin is activated and then treated with a solution containing a high concentration of methanesulfonate ions, often from a simple salt like sodium methanesulfonate. This process displaces the original anions on the resin with methanesulfonate ions.

Ion Exchange: A solution of a tetrabutylammonium salt, for instance, tetrabutylammonium bromide, is then passed through the prepared resin column. As the solution flows through, the bromide anions are exchanged for the methanesulfonate anions bound to the resin.

Elution and Isolation: The eluent, now containing the desired this compound, is collected. The solvent is then typically removed under vacuum to yield the final product.

The efficiency of the ion exchange process is dependent on several factors, including the type of resin used, the flow rate of the solutions, and the concentrations of the reactants. This method is particularly advantageous for producing high-purity ionic liquids and for avoiding halide impurities in the final product.

Exploration of Direct Reaction Pathways for Quaternary Ammonium Methanesulfonates

The direct synthesis of quaternary ammonium salts is most famously achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt. In the context of this compound, this would conceptually involve the reaction of tributylamine (B1682462) with a suitable methanesulfonate-containing alkylating agent, such as methyl methanesulfonate.

The general scheme for the Menschutkin reaction is: R₃N + R'X → [R₃NR']⁺X⁻

For the synthesis of this compound, the specific reactants would be: (C₄H₉)₃N + CH₃SO₃CH₃ → [(C₄H₉)₃N(CH₃)]⁺CH₃SO₃⁻

However, to obtain the tetrabutylammonium cation, the reaction would proceed via the quaternization of tributylamine with a butyl halide, followed by anion exchange, as the direct reaction with a methanesulfonate ester to form the tetrabutylammonium cation is not the standard approach. A more direct pathway to a quaternary ammonium methanesulfonate would involve reacting tributylamine with butyl methanesulfonate, though this is less commonly documented than the two-step synthesis involving a halide intermediate. The synthesis of tetrabutylammonium bromide, a precursor for the methanesulfonate salt, typically involves reacting tributylamine with n-butyl bromide in a solvent like acetonitrile (B52724) under reflux conditions.

Functionalization and Derivatization Strategies Employing Tetrabutylammonium Precursors

Tetrabutylammonium salts serve as valuable precursors and catalysts in a variety of organic transformations, enabling the synthesis of more complex molecules.

Development of Tetrabutylammonium-Based Reagents for Organic Carbonate Synthesis

Tetrabutylammonium salts have been extensively researched as catalysts and reagents in the synthesis of organic carbonates, particularly through the fixation of carbon dioxide. The role of the tetrabutylammonium cation is often to act as a phase-transfer catalyst, facilitating the reaction between reactants in different phases.

In one approach, tetrabutylammonium halides, such as tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB), are used as co-catalysts with a base for the three-component coupling of an alcohol, an alkyl halide, and carbon dioxide to produce unsymmetrical organic carbonates. ijirset.com The tetrabutylammonium salt enhances the nucleophilicity of the intermediate species, leading to higher yields of the desired carbonate.

Another strategy involves the in-situ generation of a tetrabutylammonium carbonate reagent. For instance, tetrabutylammonium hydroxide can react with carbon dioxide to form tetrabutylammonium hydrogen carbonate, which then acts as the carboxylating agent. crdeepjournal.org This method has been shown to be effective for the cycloaddition of CO₂ to epoxides to yield cyclic carbonates under solvent-free conditions. crdeepjournal.org

The following table summarizes the yields of various organic carbonates synthesized using tetrabutylammonium-based systems.

Table 1: Synthesis of Organic Carbonates Using Tetrabutylammonium-Based Systems

| Reactants | Tetrabutylammonium Salt | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol, Benzyl bromide, CO₂ | TBAI | Dibenzyl carbonate | 82 | ijirset.com |

| 4-Phenyl-1-butanol, n-Butyl bromide, CO₂ | TBAI | 4-Phenylbutyl butyl carbonate | 85 (with Cs₂CO₃) | |

| Propylene oxide, CO₂ | TBAH (forms TBABC in-situ) | Propylene carbonate | High | crdeepjournal.org |

| Styrene oxide, CO₂ | TBAB | Styrene carbonate | High |

Research on the Synthesis of Substituted Methanesulfonate Ligands

Tetrabutylammonium precursors are instrumental in the synthesis of substituted methanesulfonate ligands, primarily through phase-transfer catalysis (PTC). In this methodology, the tetrabutylammonium cation facilitates the transfer of the methanesulfonate anion from an aqueous or solid phase into an organic phase where the reaction with a lipophilic substrate occurs.

This is particularly useful for nucleophilic substitution reactions where a leaving group on an organic molecule is replaced by the methanesulfonate anion. The general reaction scheme is as follows:

R-X + CH₃SO₃⁻ (from an inorganic salt) --(PTC: [N(C₄H₉)₄]⁺Y⁻)--> R-OSO₂CH₃ + X⁻

Here, R-X is the organic substrate with a leaving group X (e.g., a halide), and the tetrabutylammonium salt ([N(C₄H₉)₄]⁺Y⁻) acts as the phase-transfer catalyst. This approach allows for the synthesis of a wide variety of methanesulfonate esters under milder conditions and with higher yields than would be possible without the catalyst. The choice of the anion Y⁻ on the catalyst can also influence the reaction rate.

This methodology has been applied to the synthesis of various functionalized molecules, including those with applications in pharmaceuticals and materials science. The use of PTC with tetrabutylammonium salts provides a green chemistry approach by often allowing the use of water as a solvent and reducing the need for harsh organic solvents. ijirset.com

Studies on Ionic Liquid Design with Methanesulfonate Anions

The design of ionic liquids (ILs) for specific applications is a significant area of research, driven by the ability to tune their physicochemical properties through the careful selection of cation and anion pairs. youtube.com The anion, in particular, plays a critical role in defining the ultimate characteristics of the IL, such as viscosity, thermal stability, hydrophilicity, and conductivity. researchgate.netrsc.orgresearchgate.net The methanesulfonate anion (CH₃SO₃⁻) has been investigated as a component in this design process, offering a non-fluorinated, relatively simple alternative to more complex anions.

Research into ILs containing the methanesulfonate anion often involves comparing their properties to those of ILs with different anions, particularly fluorinated ones like bis(trifluoromethanesulfonyl)amide (TFSA). researchgate.net Studies have shown that the structural features of the anion, such as its size, shape, charge distribution, and potential for hydrogen bonding, are primary determinants of the resulting IL's behavior. rsc.orgnih.govacs.org For instance, the substitution of a fluorinated anion with a non-fluorinated one like methanesulfonate can lead to ILs that are more hydrophilic and have significantly higher viscosities, albeit with potentially reduced thermal and electrical stability. researchgate.net This trade-off is central to the design of ILs, where properties are optimized for a specific task.

A key strategy in "task-specific" IL design involves the creation of complex anions. acs.org One study demonstrated this by complexing the Lewis fluoroacid boron trifluoride (BF₃) with common imidazolium-based ILs, including one with a methanesulfonate anion, to form a new complex anion IL, [Emim][BF₃(CH₃SO₃)]. acs.org This approach significantly modifies the structural properties of the original anion, altering its symmetry and donor ability. acs.org The synthesis and characterization of these novel ILs allow for a systematic investigation of how targeted structural changes to the anion impact the macroscopic properties of the fluid. acs.org The physicochemical properties of the resulting complex anion IL were measured to understand the impact of this design strategy.

Data sourced from a study on complex anion ionic liquids. acs.org

The role of the anion structure is also crucial in determining how the IL interacts with other substances, which is a key consideration when designing ILs as solvents for separation processes or as electrolytes. nih.govnih.gov Computational studies using molecular dynamics simulations and machine learning models help to quantify the relationship between the anion's molecular descriptors and the IL's performance, such as its partitioning behavior with organic solutes. nih.govacs.org These predictive models are invaluable for screening and designing ILs with tailored properties for specific industrial applications, moving beyond empirical methods to a more targeted design approach. nih.govacs.org

Mechanistic Investigations of Tetrabutylammonium Methanesulfonate Behavior

Ion-Pairing and Solvation Dynamics Research

The behavior of tetrabutylammonium (B224687) methanesulfonate (B1217627) in solution is governed by complex equilibria involving ion-pairing and solvation. These phenomena are particularly significant in non-aqueous and low-dielectric constant media.

Characterization of Triple Ion Formation in Low-Dielectric Media

In solvents with low dielectric constants, the association between ions is significant. While simple ion pairs (Q⁺X⁻) are common, the formation of triple ions, such as (Q⁺X⁻Q⁺)⁺ and (X⁻Q⁺X⁻)⁻, can also occur, especially at higher salt concentrations. Research on various tetrabutylammonium salts, such as tetrabutylammonium hexafluorophosphate (B91526) (NBu₄PF₆) and tetrabutylammonium tetraphenylborate, has shown that ionic association is more pronounced in solvents with low dielectric constants like tetrahydrofuran (B95107) (THF) (ε ≈ 7.5). researchgate.net In such media, the salt may behave as a weak electrolyte, with only a small fraction of free ions present. researchgate.net The extent of ion-pairing and the potential for triple ion formation are influenced by the nature of both the cation and the anion, as well as the specific solvent used. The large size and low charge density of the tetrabutylammonium cation lead to it being poorly solvated in many organic electrolytes. researchgate.net

Conductometric and Spectroscopic Probes for Ionic Interactions and Dissociation

The behavior of Tetrabutylammonium methanesulfonate in solution is governed by the equilibrium between the dissociated ions (Tetrabutylammonium cation, TBA⁺, and methanesulfonate anion, CH₃SO₃⁻) and the ion pair. The extent of this association can be quantitatively investigated using conductometric and spectroscopic techniques.

Conductometric Studies: Conductometry is a primary method for determining the extent of ion association. By measuring the molar conductivity (Λ) of a solution at various concentrations, key parameters such as the limiting molar conductivity (Λₒ) and the ion-pair association constant (Kₐ) can be determined. The underlying principle is that the conductivity of an electrolyte solution depends on the number of free ions, their charge, and their mobility.

The experimental data are typically analyzed using conductivity equations, such as the Fuoss-Justice equation. acs.org A higher Kₐ value signifies a greater propensity for the ions to exist as a neutral ion pair, which does not contribute to the solution's conductivity. For tetrabutylammonium salts, these studies reveal that the degree of association is highly dependent on the solvent medium. In general, these salts are weakly associated in solvents with high dielectric constants. acs.org

Spectroscopic Probes: Spectroscopic methods provide molecular-level insights into ion-ion and ion-solvent interactions.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of the methanesulfonate anion, particularly the S=O and S-O stretching modes, are sensitive to its environment. When the anion is part of a contact ion pair with the TBA⁺ cation, these frequencies can shift compared to the "free" solvated anion. This shift provides direct evidence of ion pairing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for probing the local environment of the TBA⁺ cation. The chemical shifts of the protons on the butyl chains, especially those closest to the nitrogen center (α-protons), can be influenced by the proximity of the methanesulfonate anion. Studies on quaternary ammonium (B1175870) salts have shown that interactions with anions can occur via directional, non-classical hydrogen bonds between the cation's +N-C-H groups and the anion. mdpi.com These interactions can be detected as changes in proton chemical shifts, providing evidence for the formation and structure of ion pairs in solution. mdpi.com

Impact of Solvent Environment on Ion-Pair Association Constants

The equilibrium between free ions and ion pairs for this compound is profoundly influenced by the properties of the solvent. The ion-pair association constant (Kₐ) is not an intrinsic property of the salt but is instead a measure of the interaction within a specific medium. The primary solvent properties affecting Kₐ are its dielectric constant (ε), polarity, and specific solvation capabilities.

Dielectric Constant (ε): Solvents with a high dielectric constant, such as water (ε ≈ 80) and dimethyl sulfoxide (B87167) (DMSO) (ε ≈ 47), are effective at shielding the electrostatic attraction between the TBA⁺ cation and the methanesulfonate anion. This leads to greater dissociation, and consequently, a lower ion-pair association constant. capes.gov.br

Low-Polarity Solvents: In contrast, nonpolar or low-polarity solvents like tetrahydrofuran (THF) (ε ≈ 7.5) or hydrocarbons cannot effectively solvate the individual ions. capes.gov.br This results in a strong electrostatic attraction between the cation and anion, leading to the predominance of the ion-pair form and a high Kₐ value. capes.gov.br

The table below illustrates the general trend of how solvent properties affect ion-pair association for a typical tetrabutylammonium salt.

| Solvent | Dielectric Constant (ε) at 25°C | General Kₐ Trend | Primary Interaction |

| Water | 80.1 | Very Low | Strong Ion Solvation |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | Strong Ion Solvation |

| Acetonitrile (B52724) | 37.5 | Moderate | Ion Solvation |

| Methanol | 32.7 | Moderate | Ion Solvation (H-Bonding) |

| Tetrahydrofuran (THF) | 7.5 | High | Weak Ion Solvation |

| Toluene | 2.4 | Very High | Poor Ion Solvation |

This table represents a general trend. Actual Kₐ values are specific to the salt and temperature.

Factors Influencing Ion-Pair Partition of Quaternary Ammonium Compounds

The partitioning of a quaternary ammonium ion pair, such as this compound, between two immiscible phases (typically an aqueous and an organic phase) is a critical aspect of its application in areas like phase-transfer catalysis. This partitioning is quantified by the partition coefficient (P') and is influenced by the structural characteristics of both the cation and the anion.

Cation Structure: The lipophilicity of the quaternary ammonium cation is a dominant factor. The four butyl groups of the tetrabutylammonium cation give it significant hydrophobic character, favoring its partition into the organic phase. The distribution constant generally increases with the increasing length of the alkyl chains on the cation. researchgate.net

Anion Structure (Counter-ion): The nature of the counter-ion is equally crucial. The partitioning of the ion pair into the organic phase is a cooperative effect. A study comparing various counter-ions for quaternary ammonium compounds found that the methanesulfonate (mesylate) anion provides a relatively low lipophilicity enhancement compared to other anions. nih.gov The established order of lipophilicity enhancement shows that highly lipophilic anions like deoxycholate can increase partitioning by a factor of 300, while methanesulfonate's effect is minor. nih.gov This indicates that the methanesulfonate anion has a stronger preference for the aqueous phase compared to more lipophilic anions like p-toluenesulfonate. nih.gov

Ion Size and Flexibility: The size, shape, and flexibility of both the cation and the anion affect the stability and partitioning of the ion pair. nih.gov The large, somewhat flexible tetrabutylammonium cation can adapt to pair with various anions.

The table below, based on data from a study on quaternary ammonium drug partitioning, shows the relative lipophilicity-increasing effect of different counter-ions. nih.gov

| Counter-ion | Abbreviation | Relative Lipophilicity Enhancement |

| Deoxycholate | DOC | Very High (e.g., ~300x) |

| Prostaglandin E1 | PGE1 | Very High (e.g., ~300x) |

| Caproate | CPR | High (e.g., ~40x) |

| p-Toluenesulfonate | PTS | High (e.g., ~40x) |

| Nicotinate | NIC | Moderate |

| Hydrogenmaleate | HMAL | Moderate |

| Pyruvate | PYRU | Low |

| Acetate | AC | Low |

| Methanesulfonate | MES | Low |

| Hydrogenfumarate | HFUM | Low |

Reaction Pathway Elucidation and Kinetic Studies

Investigation of Nucleophilic Substitution Processes Facilitated by Methanesulfonate Anion Displacement

The methanesulfonate anion (CH₃SO₃⁻) is an effective leaving group in nucleophilic substitution (Sₙ) reactions. This is because the negative charge of the resulting anion is stabilized by resonance across the three oxygen atoms, making it a stable, weakly basic species. In reactions involving this compound, the salt can play a dual role: the cation can act as a phase-transfer catalyst, while the anion can be the leaving group in a separate substrate molecule.

A common reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) mechanism. msu.edulibretexts.org In this process, a nucleophile (Nu⁻) attacks an electrophilic carbon atom on a substrate (R-OMs), displacing the methanesulfonate (mesylate, MsO⁻) group in a single, concerted step.

Reaction: Nu⁻ + R-OMs → R-Nu + MsO⁻

The role of the tetrabutylammonium (TBA⁺) cation is crucial in reactions conducted in two-phase systems (e.g., aqueous/organic). The TBA⁺ cation forms an ion pair with the nucleophile (e.g., from an aqueous solution of NaNu) and transports it into the organic phase where the substrate (R-OMs) is dissolved. This process, known as phase-transfer catalysis, dramatically increases the reaction rate by bringing the reactants together. researchgate.netias.ac.in

Kinetic studies comparing the reactivity of various leaving groups have shown that while methanesulfonate is a good leaving group, its reactivity can be lower than that of halides like iodide and bromide in certain systems. For instance, in a study of nucleophilic substitution on a sterically hindered neopentyl skeleton, iodide and bromide were found to be more reactive than methanesulfonate and p-toluenesulfonate. nih.govresearchgate.net

Kinetic Modeling and Rate Determination of this compound-Mediated Reactions

The kinetics of reactions where this compound acts as a phase-transfer catalyst are complex, as they involve both mass transfer between phases and the intrinsic chemical reaction rate. Kinetic modeling is essential to understand the mechanism and optimize reaction conditions.

For a typical Sₙ2 reaction under phase-transfer conditions, the reaction is second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile in the organic phase. libretexts.org

Rate Equation (Organic Phase): Rate = k [R-OMs]ₒᵣ₉ [Nu⁻]ₒᵣ₉

However, the concentration of the nucleophile in the organic phase, [Nu⁻]ₒᵣ₉, is controlled by the phase-transfer equilibrium and is directly related to the concentration of the catalyst (TBA⁺). Therefore, the observed reaction rate is influenced by several factors that can be systematically studied to build a kinetic model. capes.gov.brresearchgate.net If the substrate is in large excess compared to the nucleophile, the reaction can often be treated using a pseudo-first-order kinetic model. researchgate.net

A dynamic model for such a system would incorporate the extractive equilibrium of the nucleophile and the subsequent oxidative reaction. capes.gov.brresearchgate.net The rate of reaction can be determined by monitoring the disappearance of a reactant or the appearance of a product over time, often using techniques like gas chromatography or spectroscopy. ias.ac.in

The key parameters investigated in kinetic studies of such phase-transfer catalyzed reactions are summarized in the table below.

| Parameter | Rationale for Investigation |

| Catalyst Concentration | The reaction rate is typically dependent on the catalyst concentration up to a certain point, after which it may plateau as the organic phase becomes saturated with the catalyst-nucleophile ion pair. ias.ac.in |

| Substrate Concentration | Determines the reaction order with respect to the substrate. |

| Nucleophile Concentration | Determines the reaction order with respect to the nucleophile. |

| Temperature | Affects the rate constant (k) according to the Arrhenius equation, allowing for the determination of the activation energy. |

| Stirring Speed | In a two-phase system, the reaction can be limited by the rate of mass transfer across the phase boundary. The rate is studied at various stirring speeds to ensure the measurements reflect the intrinsic chemical kinetics, not the mass transfer rate. ias.ac.in |

| Solvent Choice | The organic solvent affects the solubility of the reactants and the catalyst, as well as the ion-pair association, influencing the overall rate. |

Applications of Tetrabutylammonium Methanesulfonate in Advanced Organic Synthesis Research

General Catalysis and Reaction Media Studies

The distinct properties of tetrabutylammonium (B224687) methanesulfonate (B1217627) make it a valuable tool for enhancing reaction efficiency and exploring alternative, greener chemical processes.

In many organic syntheses, reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase. This separation severely limits the reaction rate due to the inability of the reactants to interact. Tetrabutylammonium methanesulfonate functions as a phase-transfer catalyst (PTC) to overcome this barrier. alfachemic.comtheaic.orgwikipedia.org A PTC is a substance that transports a reactant from one phase to another where the reaction can proceed. operachem.com

The mechanism involves the lipophilic tetrabutylammonium cation, which can readily move into the organic phase. It pairs with a reactant anion (like the methanesulfonate anion itself, or another anion from the aqueous phase) and shuttles it from the aqueous layer to the organic layer where the organic substrate is dissolved. operachem.com Once in the organic phase, the reactant anion is minimally solvated—often described as a "naked" anion—making it highly reactive and significantly accelerating the rate of reaction. theaic.orgoperachem.com The catalyst can then return to the aqueous phase to transport another anion, allowing a small amount of the catalyst to facilitate the entire reaction. theaic.org This process dramatically improves reaction yields and reduces reaction times in heterogeneous systems. operachem.com

Components of a Typical Phase-Transfer Catalysis System

| Component | Role | Example Phase |

|---|---|---|

| Organic Substrate | The main reactant that is typically non-polar. | Organic Phase (e.g., Toluene, Dichloromethane) |

| Ionic Reactant | The nucleophile or base, typically a salt. | Aqueous Phase (Water) |

| Phase-Transfer Catalyst | Transports the ionic reactant into the organic phase. | Active at the Interface and in the Organic Phase |

This compound is classified as an ionic liquid (IL), which is a salt with a melting point below 100 °C. google.comnih.gov Ionic liquids are explored as alternative reaction media due to their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.commdpi.com These characteristics position them as potentially "green" solvents that can replace volatile and often toxic traditional organic solvents. researchgate.net

Research has shown that ionic liquids can act as both the solvent and the catalyst in a reaction. For instance, an ionic liquid with a methanesulfonate anion, 1-butyl-3-methylimidazolium methanesulfonate ([bmim][MeSO4]), has been successfully used as a recyclable catalyst and medium for the synthesis of bis(indolyl)methanes at room temperature under solvent-free conditions. researchgate.net The properties of this compound make it a candidate for similar applications, where it can provide a controlled environment for chemical reactions, potentially enhancing reaction rates and selectivity while simplifying product separation and catalyst recycling. mdpi.comresearchgate.net

Specific Reaction Enhancements and Methodologies

The utility of tetrabutylammonium salts is evident in their application to specific classes of organic reactions, including nucleophilic substitutions and condensation reactions.

Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, are fundamental in organic chemistry for creating new carbon-heteroatom bonds. The efficiency of these reactions often depends on the reactivity of the nucleophile. As a phase-transfer catalyst, this compound facilitates these reactions by transporting a nucleophilic anion from an aqueous or solid phase into an organic phase containing the electrophilic substrate. theaic.orgnih.gov

In the context of an SN2 reaction, the tetrabutylammonium cation pairs with the nucleophile (e.g., F⁻, CN⁻, N₃⁻). This ion pair is soluble in the organic solvent. ucl.ac.uk The large, bulky nature of the tetrabutylammonium cation results in a weak interaction with the anion. This leaves the anion highly reactive and available for a nucleophilic attack on the substrate, leading to a rapid substitution reaction. theaic.orgoperachem.com While specific studies on fluorinations using this compound are not detailed, the principle is well-established with other tetrabutylammonium salts. For example, tetrabutylammonium azide (B81097) and tetrabutylammonium bromide have been shown to be effective in promoting nucleophilic substitution reactions. nih.govucl.ac.uk

The direct condensation of alcohols and carboxylic acids to form esters is an equilibrium-limited reaction that typically requires the removal of water to proceed to completion. Certain tetrabutylammonium salts have been investigated as catalysts for this transformation. Research has demonstrated that tetrabutylammonium tribromide (TBATB) is an efficient catalyst for the direct condensation of various alcohols and carboxylic acids under solvent-free conditions. researchgate.netumich.edu

In this specific case, the catalytic activity is attributed to the tribromide anion, which serves as an excellent source of anhydrous hydrogen bromide (HBr) in the reaction medium. The HBr protonates the alcohol, making it a better leaving group and facilitating the nucleophilic attack by the carboxylic acid. researchgate.net This method is notable for its high yields and the absence of dehydrating agents. It is important to note that this mechanism is specific to the tribromide salt. The methanesulfonate anion, being the conjugate base of a strong acid, would not function in the same manner to generate an acid catalyst.

The alkylation of phenolic and carboxylic hydroxyl groups is a crucial transformation in organic synthesis. Research into the quantitative alkylation of complex molecules like lignin (B12514952) monomers has highlighted the effectiveness of using a tetrabutylammonium salt as a reagent. Specifically, studies show that tetrabutylammonium hydroxide (B78521) (TBAH) is a highly effective base for the complete methylation of lignin monomers at room temperature when used with methyl iodide (MeI). nih.govnih.govacs.org

In this method, the hydroxide anion from TBAH acts as a strong base to deprotonate the acidic phenolic and carboxylic acid hydroxyl groups on the lignin monomers. nih.gov This in-situ generation of phenoxide and carboxylate anions makes them highly nucleophilic. The tetrabutylammonium cation ensures the solubility of these anions in the reaction medium, allowing for rapid and quantitative alkylation by the alkyl halide. nih.gov This approach is noted for its mild conditions and high, often quantitative, yields, representing a significant improvement over other methods that may require harsh conditions. nih.gov While this powerful method utilizes the tetrabutylammonium cation, it is the basicity of the hydroxide anion that is critical for its success, a role the non-basic methanesulfonate anion cannot perform.

Quantitative Methylation of Lignin Monomers using TBAH and MeI

| Lignin Monomer Substrate | Reaction Time (h) | Yield of Methylated Product (%) |

|---|---|---|

| Vanillin | 0.5 | 99 |

| Acetovanillone | 0.5 | 99 |

| Vanillic acid | 0.5 | 99 |

| Ferulic acid | 1 | 99 |

| p-Coumaric acid | 1 | 99 |

| Sinapinic acid | 1 | 99 |

Data adapted from research on methylation using tetrabutylammonium hydroxide (TBAH) and methyl iodide (MeI) at room temperature. nih.gov

Regio- and Stereoselective Transformations

This compound is increasingly recognized for its utility in facilitating highly selective organic reactions. Its role as a phase-transfer catalyst and as a bulky counterion allows for precise control over the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms in a molecule. This section explores its application in two key areas of advanced organic synthesis research.

Ion Pair-Directed Regiocontrol in Transition-Metal Catalysis (e.g., Iridium-Catalyzed Borylation)

The selective functionalization of carbon-hydrogen (C-H) bonds at a specific position on an aromatic ring is a significant challenge in organic synthesis. Iridium-catalyzed borylation has emerged as a powerful method for this purpose, and the regiochemical outcome of this reaction can be influenced by the choice of directing groups. nih.govnih.gov In this context, the tetrabutylammonium cation, paired with an appropriate anion like methanesulfonate, can serve as a sterically demanding directing group to control the position of borylation.

The strategy involves the formation of an ion pair between the bulky tetrabutylammonium cation and an anionic substrate. This ion pair then interacts with the iridium catalyst in a way that directs the borylation to a less sterically hindered position. For instance, in the borylation of arenes, the bulky nature of the tetrabutylammonium cation can disfavor functionalization at the meta-position, thereby promoting the more challenging para-selective reaction. researchgate.net This approach, which leverages noncovalent interactions between the catalyst and the substrate, is a valuable tool for achieving regioselectivity that would be difficult to obtain otherwise. researchgate.net

Table 1: Regioselectivity in Iridium-Catalyzed Borylation using Ion Pair-Directed Strategy

| Substrate Type | Directing Group | Predominant Regioselectivity | Rationale |

| Anilines, Phenols | Tetrabutylammonium Sulfonate/Sulfamate | para | The bulky tetrabutylammonium cation sterically hinders the meta-position, favoring borylation at the para-position. researchgate.net |

| Benzamides | Newly designed 2,2'-bipyridine (B1663995) ligand | meta | Lewis acid-base interaction between the ligand and the substrate directs the borylation to the meta-position. |

| Benzaldehyde | 8-Aminoquinoline (8-AQ) vs. Tetramethylphenanthroline (TMP) | ortho vs. meta | The choice of an external ligand can switch the regioselectivity under identical reaction conditions. scilit.com |

This strategy of using bulky counterions like tetrabutylammonium to direct the regioselectivity of transition-metal catalyzed reactions is a growing area of research, offering a powerful method for the synthesis of complex organic molecules.

Development of Asymmetric Phase Transfer Catalysis (APTC) Systems

Asymmetric Phase Transfer Catalysis (APTC) is a powerful technique for the synthesis of chiral molecules. It involves the use of a chiral phase-transfer catalyst to shuttle a reactant from one phase (typically aqueous) to another (typically organic), where it undergoes a reaction to form a chiral product. researchgate.net Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts, and when the cation is chiral, it can induce enantioselectivity in the reaction. researchgate.net

The general principle of APTC involves the formation of a chiral ion pair between the catalyst and a prochiral substrate. This ion pair then reacts with another reagent in the organic phase, with the chirality of the catalyst directing the approach of the reagent to the substrate, leading to the preferential formation of one enantiomer over the other. The rational design of the chiral catalyst is crucial for achieving high levels of enantioselectivity. researchgate.net

While tetrabutylammonium salts, in general, are widely used in phase-transfer catalysis, the development of APTC systems often relies on more complex, chiral quaternary ammonium cations derived from natural products like cinchona alkaloids. These catalysts create a well-defined chiral environment around the reacting species. While this compound itself is not chiral and therefore not an asymmetric catalyst, its properties as a phase-transfer agent are relevant to the broader field of phase-transfer catalysis. The use of related tetrabutylammonium salts, such as tetrabutylammonium hydrogen sulfate, has been shown to be effective in various phase-transfer reactions. nih.gov

Table 2: Components of a Typical Asymmetric Phase Transfer Catalysis (APTC) System

| Component | Role | Example |

| Chiral Phase-Transfer Catalyst | Induces enantioselectivity by forming a chiral ion pair with the substrate. | Chiral quaternary ammonium salts (e.g., derived from cinchona alkaloids) |

| Substrate | A prochiral molecule that is transformed into a chiral product. | Ketones, imines, α-amino acid derivatives |

| Reagent | Reacts with the substrate in the organic phase. | Alkylating agents, Michael acceptors |

| Aqueous Phase | Typically contains a nucleophile or a base. | NaOH, KOH solution |

| Organic Phase | The solvent for the substrate and the reaction. | Toluene, dichloromethane (B109758) |

The field of APTC is a testament to the power of catalysis in achieving high levels of stereocontrol in organic synthesis, with ongoing research focused on the design of new and more efficient chiral catalysts.

Applications of Tetrabutylammonium Methanesulfonate in Electrochemical Research

Electrolyte Systems Development and Characterization

The development of effective and stable electrolyte systems is fundamental to advancing electrochemical technologies. Tetrabutylammonium (B224687) methanesulfonate (B1217627) serves as a key compound in this area, particularly in the formulation of ionic liquids and the study of non-aqueous electrolytes.

Tetrabutylammonium methanesulfonate is recognized as a useful ionic liquid for electrochemical applications. scbt.com Ionic liquids (ILs), which are salts in a liquid state at or near room temperature, are valued in electrochemistry for their negligible vapor pressure, high thermal and chemical stability, and wide electrochemical windows. mdpi.comresearchgate.net Quaternary ammonium (B1175870) salts, such as this compound, represent an economically viable class of ionic liquids that often exhibit superior thermal and chemical stability compared to other common IL families like those based on pyridinium (B92312) and imidazolium (B1220033). mdpi.com

The structure of this compound, comprising a bulky tetrabutylammonium cation and a methanesulfonate anion, influences its physicochemical properties, such as viscosity and density, which are critical for its performance in electrochemical systems. researchgate.net These properties are dependent on the molecular interactions and the formation of aggregates in solution. researchgate.net The use of ILs like this compound as electrolytes or as additives to conventional organic electrolytes is a strategy employed to enhance the performance and safety of electrochemical devices. mdpi.com For instance, studies on various tetrabutylammonium-based salts have highlighted their potential in creating solid electrolytes with high ionic conductivity, particularly in their high-temperature phases. mdpi.com

The performance of an electrolyte is critically dependent on its ionic conductivity and its stability across a wide electrochemical potential range. Tetrabutylammonium salts have been the subject of extensive investigation in various non-aqueous solvents to characterize these properties.

Research has shown that in solvents with low to moderate dielectric constants, the degree of ion association is a key factor influencing conductivity. nih.gov For example, studies comparing tetrabutylammonium salts with different anions in solvents like tetrahydrofuran (B95107) and dichloromethane (B109758) have revealed that larger anions with more delocalized charge lead to lower ion association and thus greater dissociation. nih.gov While this specific study did not include the methanesulfonate anion, it provides a framework for understanding the behavior of tetrabutylammonium-based electrolytes. The methanesulfonate anion's properties would similarly influence the salt's dissociation and conductivity in non-aqueous media.

The electrochemical stability of tetrabutylammonium-based electrolytes allows them to be used in a wide potential window. This is a crucial property for high-voltage applications. For example, the related salt N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate (B81430) (DEME-BF4) exhibits a wide potential window of 6.0 V, making it suitable for high-performance capacitors. iaea.org Similarly, physicochemical and electrochemical properties have been determined for N,N,N-dimethylbutylammonium methanesulfonate, a structurally related ionic liquid, showing its potential for electrochemical applications where fast ion deposition is required. iaea.org High ionic conductivity has been observed in the high-temperature phases of various tetrabutylammonium salts, a phenomenon linked to the disordered nature of their crystal structures. mdpi.com

| Tetrabutylammonium Salt | Solvent | Key Finding | Reference |

|---|---|---|---|

| [NBu₄][B(C₆F₅)₄] | Tetrahydrofuran, Dichloromethane | Exhibits significantly lower ion association constants compared to salts with traditional anions, attributed to the highly delocalized charge of the anion. | nih.gov |

| Tetrabutylammonium Perchlorate (TBAClO₄) | Solid State | The high-temperature cubic phase shows high ionic conductivity, which correlates with the entropy of the polymorphous phase transition. | mdpi.com |

| Tetrabutylammonium Triflate (TBAOTf) | Magnesium Battery Electrolyte | Used as an additive, it improves the dissolution of Mg salts, enhancing the concentration of charge-carrying species and widening the anodic stability window. | nih.gov |

Energy Storage Device Applications

The unique properties of this compound make it a candidate for inclusion in various energy storage technologies, including advanced batteries, supercapacitors, and redox flow batteries.

This compound and related compounds are explored as electrolyte components in advanced energy storage systems like hybrid battery-supercapacitor devices. rsc.orgrsc.org These systems aim to combine the high energy density of batteries with the high power density and long cycle life of supercapacitors. mdpi.comresearchgate.net The electrolyte is a critical component that dictates the device's operational voltage, power capability, and safety. iaea.org

In the realm of supercapacitors, also known as electric double-layer capacitors (EDLCs), ionic liquids are valued for their wide potential windows, which allows for higher operating voltages and consequently higher energy storage capacity. iaea.org Aliphatic quaternary ammonium salt-based ionic liquids have been shown to be practically useful in EDLCs, offering high ionic conductivity and good durability at elevated temperatures. iaea.org The combination of battery-type electrodes with supercapacitor electrodes in hybrid systems, sometimes called "BatCaps" or "supercapatteries," requires electrolytes that can support both Faradaic and non-Faradaic charge storage mechanisms. rsc.orgrsc.orgnasa.gov

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a significant area of research aimed at mitigating greenhouse gas emissions. mdpi.com Ionic liquids play a crucial role in this process by acting as co-catalysts, enhancing CO₂ solubility, and improving reaction efficiency. mdpi.comfrontiersin.org

Tetrabutylammonium salts are frequently used as supporting electrolytes in non-aqueous studies of CO₂ reduction. chemrxiv.org In these systems, the primary role of the supporting electrolyte is to increase the conductivity of the solution and minimize ohmic losses. chemrxiv.org However, research indicates that the electrolyte cation can also influence the interfacial properties at the electrode surface, thereby affecting the reaction kinetics and product selectivity. chemrxiv.org

Studies have shown that in ionic liquid mixtures, the imidazolium-based cation often acts as the primary co-catalyst for CO₂ reduction. mdpi.comchemrxiv.org For example, in mixtures of an imidazolium-based ionic liquid and a tetrabutylammonium salt in acetonitrile (B52724), the concentration of the ionic liquid critically determines the reaction rate. chemrxiv.org The presence of the ionic liquid can decrease the overpotential required for CO₂ reduction and shift the reaction pathway, for instance, promoting the formation of carbon monoxide (CO) over other products like oxalate (B1200264). researchgate.net The combination of metal electrodes with ionic liquid electrolytes creates unique catalytic interfaces that can significantly enhance the efficiency of CO₂ electroreduction. iscre.org

| Electrolyte System | Electrode | Key Finding | Reference |

|---|---|---|---|

| EMIm-BF₄ with TBA-BF₄ in Acetonitrile | Silver (Ag) | The concentration of the imidazolium-based ionic liquid is critical, with a maximum reaction rate enhancement observed at a specific mole fraction. The TBA salt acts as a supporting electrolyte. | chemrxiv.org |

| [emim][Tf₂N] in Acetonitrile | Lead (Pb) | The ionic liquid decreases the reduction overpotential by 0.18 V and promotes the formation of CO instead of oxalate compared to conventional electrolytes. | researchgate.net |

| Imidazolium-based ILs with [TBA][PF₆] in Acetonitrile | Silver (Ag) | The catalytic activity for CO₂ reduction primarily originates from the imidazolium cation. | mdpi.com |

Redox flow batteries (RFBs) are promising for large-scale energy storage, and their performance is heavily influenced by the electrolyte composition. mdpi.com Electrolytes in RFBs must possess high solubility for the redox-active species, high ionic conductivity, and stability over a wide range of operating conditions. mdpi.comresearchgate.net

While direct studies on this compound in RFBs are not prominent, the demonstrated benefits of the methanesulfonate group in VRFB electrolytes suggest its potential. Furthermore, the choice of the supporting electrolyte cation in non-aqueous RFBs can significantly impact the redox potential and electrochemical stability of the redox-active molecules. rsc.org The large tetrabutylammonium cation could influence the coordination environment of the redox species, potentially leading to improved stability. rsc.org The development of novel electrolytes, including those based on ionic liquids or microemulsions, is an active area of research to overcome the limitations of current aqueous and non-aqueous RFB systems. frontiersin.org

Electrodeposition Studies

In electrodeposition, the composition of the electrolyte is crucial for controlling the reaction kinetics and the properties of the deposited material. This compound is utilized in non-aqueous electrolytes, such as those with dimethylsulfoxide (DMSO), to facilitate the electrodeposition process. rsc.org

Indium Electrodeposition from Methanesulfonate-Based Electrolytes

The electrodeposition of indium from a non-aqueous electrolyte containing indium(III) methanesulfonate and DMSO has been investigated, using this compound as a supporting electrolyte. rsc.org Research has shown that the electrochemical process involves the reduction of indium(III) to both indium(I) and metallic indium(0). researchgate.netrsc.org The predominant reaction is the reduction to metallic indium. researchgate.netnih.gov

The process is also characterized by the stripping of deposited indium back to indium(I), which is an unstable species that can disproportionate into indium(III) and indium(0), leading to the formation of micron-sized indium particles in the electrolyte. researchgate.netrsc.org The temperature of the electrodeposition process has a significant effect on the outcome. For instance, at 26 °C, indium deposits as smooth, flat films, while at a higher temperature of 160 °C, it forms droplets. researchgate.netrsc.orgnih.gov

Cyclic voltammetry (CV) is a key technique used to study this system. CV scans of a solution of 0.25 mol dm⁻³ this compound in DMSO show the electrochemical window of the electrolyte. researchgate.net When indium(III) methanesulfonate is added, the CV reveals the reduction and oxidation peaks associated with the indium deposition and stripping processes. researchgate.net

Table 1: Experimental Parameters for Indium Electrodeposition

| Parameter | Value | Reference |

|---|---|---|

| Electrolyte Composition | 0.25 mol dm⁻³ In(CH₃SO₃)₃ in DMSO | researchgate.net |

| Supporting Electrolyte | 0.25 mol dm⁻³ this compound | researchgate.net |

| Working Electrode | Platinum (Pt) or Glassy Carbon (GC) | rsc.orgresearchgate.net |

| Deposition Temperature | 26 °C and 160 °C | rsc.orgresearchgate.netnih.gov |

Impact on Electrodeposited Film Morphology and Crystallinity

The presence of tetrabutylammonium cations in the electrolyte can significantly influence the morphology and crystalline structure of the electrodeposited indium films. While much of the detailed research focuses on tetrabutylammonium chloride (TBACh), the principles regarding the influence of the tetrabutylammonium ion are relevant. kaznu.kzsemanticscholar.org

The addition of tetrabutylammonium ions has been shown to inhibit the cathodic process by increasing the activation energy, which can lead to changes in the nucleation and growth mechanism of the deposit. kaznu.kzsemanticscholar.org This inhibition can suppress the formation of dendritic or rough deposits, leading to smoother and more compact films. kaznu.kz

Specifically, in studies using TBACh, the addition of tetrabutylammonium ions was found to have a "leveling action," resulting in denser cathodic deposits. kaznu.kz At certain concentrations, it can lead to a decrease in the average grain size of the electrodeposited indium. semanticscholar.org For example, the addition of TBACh at a concentration of 10⁻⁴ M was found to decrease the average grain radius of indium deposits from 15 μm to 8 μm at a potential of –0.94 V. semanticscholar.org This effect is attributed to the influence of the additive on the nucleation rate and the density of nucleation sites. kaznu.kzsemanticscholar.org

The morphology of the indium deposit is also highly dependent on the temperature of the electrolyte. As observed in methanesulfonate-based systems with TBAMs, deposition at room temperature (26°C) results in smooth, flat films. rsc.orgnih.gov In contrast, deposition at an elevated temperature of 160°C leads to the formation of indium droplets. rsc.orgnih.gov Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to analyze these morphological and crystalline characteristics. rsc.org

Table 2: Influence of Deposition Temperature on Indium Film Morphology

| Deposition Temperature | Resulting Film Morphology | Reference |

|---|---|---|

| 26 °C | Smooth, flat films | researchgate.netrsc.orgnih.gov |

Applications of Tetrabutylammonium Methanesulfonate in Materials Science Research

Polymer Chemistry and Polymerization

The utility of tetrabutylammonium (B224687) methanesulfonate (B1217627) in polymer science is notable, particularly in the realm of controlled polymerization and the synthesis of conductive polymers.

Catalysis in Living Radical Polymerizations (e.g., Oxyanion-Catalyzed RCMP)

Living radical polymerizations are techniques that allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net These methods often rely on a dynamic equilibrium between active and dormant polymer chains. mdpi.com While specific details on the direct use of tetrabutylammonium methanesulfonate in oxyanion-catalyzed ring-opening metathesis polymerization (RCMP) are not extensively documented in the provided results, the principles of living/controlled polymerizations provide a framework for its potential role. mdpi.comibm.com In such systems, the methanesulfonate anion could potentially act as a counterion to a cationic catalyst, influencing its solubility and reactivity, thereby affecting the polymerization kinetics and control over the polymer structure.

Synthesis of Functional Polymers with Controlled Architectures

The synthesis of functional polymers with precise architectures is a cornerstone of modern polymer chemistry. rsc.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the creation of block copolymers with specific sequences of different monomer units. aston.ac.uk While direct examples of this compound in this specific context are not detailed, its properties as a phase transfer catalyst and electrolyte suggest its utility. For instance, in the synthesis of block copolymers, controlling the reaction environment is crucial, and the addition of salts like this compound can influence the solubility of monomers and growing polymer chains, thereby impacting the final polymer architecture.

Electrolytes in Conducting Polymer Preparation (e.g., Polypyrrole)

This compound serves as a crucial electrolyte in the electrochemical preparation of conducting polymers like polypyrrole. During the electropolymerization of pyrrole, the electrolyte provides the necessary ionic conductivity for the process to occur. The large tetrabutylammonium cation and the methanesulfonate anion can be incorporated into the growing polymer film as dopants, influencing the polymer's conductivity, morphology, and mechanical properties. The choice of electrolyte has a significant impact on the final characteristics of the conducting polymer.

Advanced Materials Fabrication

The application of this compound extends to the fabrication of advanced materials, including actuator-sensor devices and composite systems.

Development of Cation-Selective Actuator-Sensor Devices

Recent research has demonstrated the use of tetrabutylammonium salts in the development of cation-selective actuator-sensor devices. nih.gov In a study utilizing a composite material of microcrystalline cellulose (B213188) and multi-walled carbon nanotubes, tetrabutylammonium trifluoromethanesulfonate (B1224126) was one of the electrolytes investigated. The device's ability to distinguish between different cations was observed, with the tetrabutylammonium (TBA+) cation showing the best performance in terms of stress, strain, charge density, and diffusion coefficients. nih.gov This highlights the significant role of the cation in the performance of such devices.

Fabrication of Composite Systems and Nanostructured Materials

This compound is also employed in the fabrication of composite materials and nanostructures. For instance, it can be used in the synthesis of composite materials where a conducting polymer is integrated with another material, such as cellulose or carbon nanotubes, to create a functional composite. nih.gov The salt can act as a dispersant or a charge stabilizer during the synthesis process, ensuring a homogeneous distribution of the components and influencing the final morphology and properties of the composite material. The sulfonation of materials, a process that introduces sulfonic acid groups, is another area where related compounds are used to enhance properties for applications in biomaterials and other advanced materials. mdpi.commdpi.com

Thermal Energy Storage Applications

Thermal energy storage systems are crucial for bridging the gap between energy availability and demand, thereby enhancing the efficiency and reliability of energy networks. Phase change materials (PCMs) are a key component of latent heat thermal energy storage (LHTES) systems, as they can store and release large amounts of energy at a nearly constant temperature during their phase transition.

Evaluation as Phase Change Materials for Thermal Energy Storage

This compound, an ionic liquid, presents several characteristics that make it a subject of interest for PCM applications. Ionic liquids are salts that are in a liquid state at relatively low temperatures, often below 100°C. Their negligible vapor pressure, wide liquid-state range, and high thermal stability are advantageous for TES applications.

While direct and extensive research on the latent heat of fusion of this compound specifically for TES is not widely available in current scientific literature, its potential can be inferred from studies on analogous tetrabutylammonium-based salts. For instance, research on tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (B91526) (TBA-PF6) has provided valuable insights into the thermal behavior of this class of compounds.

Vendor-supplied data indicates that this compound has a melting point in the range of 78-80 °C. sigmaaldrich.comscbt.com This positions it as a potential candidate for medium-temperature TES applications. The melting point is a critical parameter for a PCM, as it dictates the operating temperature of the storage system.

To illustrate the typical thermal properties investigated for such materials, the table below presents data for the analogous compound, tetrabutylammonium bromide, which has been studied for its PCM properties.

Table 1: Thermal Properties of Tetrabutylammonium Bromide (TBA-Br) as a Phase Change Material

| Property | Value |

|---|---|

| Melting Point | ~120 °C |

| Latent Heat of Fusion | ~45 kJ/kg |

Note: This data is for an analogous compound and is presented for illustrative purposes due to the lack of specific data for this compound.

Further research, including differential scanning calorimetry (DSC) analysis, would be necessary to determine the precise latent heat of fusion and specific heat capacity of this compound, which are crucial for quantifying its energy storage density.

Impact of Nanoparticle Additives on Physicochemical and Thermal Properties for Energy Applications

A significant challenge in the application of many PCMs is their inherently low thermal conductivity, which impedes the rate of heat transfer during charging and discharging cycles. One promising strategy to overcome this limitation is the dispersion of highly conductive nanoparticles within the PCM to create a nano-enhanced phase change material (NePCM).

While no specific studies were found on the impact of nanoparticle additives on this compound, research on similar tetrabutylammonium salts provides a strong indication of the potential effects. A notable study investigated the influence of aluminum oxide (Al2O3) nanoparticles on the thermal properties of tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF6).

The findings from this analogous research revealed that the addition of Al2O3 nanoparticles can have a significant impact on the thermophysical properties of the ionic liquid PCMs. For instance, the latent heat of fusion of TBA-Br was observed to increase with the addition of a specific weight percentage of Al2O3 nanoparticles. This enhancement is a critical finding, as a higher latent heat of fusion translates to a greater energy storage capacity per unit mass of the material.

The table below summarizes the effect of Al2O3 nanoparticle additives on the latent heat of fusion of tetrabutylammonium bromide, based on the aforementioned study.

Table 2: Effect of Al2O3 Nanoparticle Additives on the Latent Heat of Fusion of Tetrabutylammonium Bromide (TBA-Br)

| Al2O3 Concentration (wt%) | Latent Heat of Fusion (kJ/kg) |

|---|---|

| 0 | ~45 |

| 2.5 | ~67 |

| 5.0 | ~58 |

| 7.5 | ~55 |

| 10.0 | ~52 |

Note: This data is for an analogous compound and is presented for illustrative purposes due to the lack of specific data for this compound.

The observed increase in the latent heat of fusion at a certain nanoparticle concentration suggests that the nanoparticles may influence the crystal structure and phase transition behavior of the ionic liquid. However, it is also important to note that beyond an optimal concentration, the latent heat of fusion began to decrease. This highlights the complexity of the interactions between the base PCM and the nanoparticle additives and underscores the need for careful optimization for any given system.

Furthermore, the addition of nanoparticles is generally expected to enhance the thermal conductivity of the base material, which would lead to faster charging and discharging rates for the TES system. While specific thermal conductivity data for nanoparticle-doped this compound is not available, this remains a key area for future investigation.

Applications of Tetrabutylammonium Methanesulfonate in Chemical Biology and Biochemistry Research

Protein Interaction Studies

The distinct characteristics of tetrabutylammonium (B224687) methanesulfonate (B1217627) make it a valuable tool in the study of proteins, particularly in solubilizing complex proteins and influencing their behavior in solution.

The ability to solubilize and extract proteins and enzymes from their native environments, especially from cell membranes, is crucial for their structural and functional characterization. Tetrabutylammonium methanesulfonate has been identified as a useful agent in this context. As a quaternary ammonium (B1175870) salt, its cationic nature allows it to interact with and disrupt cellular membranes, facilitating the release of embedded proteins. This process is critical for overcoming the challenge of poor solubility of many proteins, particularly membrane proteins, in aqueous solutions.

The mechanism of solubilization by quaternary ammonium compounds like [TBA][OMs] involves the interaction of the lipophilic tetrabutylammonium cation with the hydrophobic regions of proteins and lipid membranes. This interaction helps to break down the protein-lipid and protein-protein interactions within the membrane, allowing the protein to be extracted into the solvent phase.

Table 1: Application of this compound in Protein Solubilization

| Application Area | Role of [TBA][OMs] | Research Context |

|---|---|---|

| Protein Extraction | Solubilizing Agent | Used in biochemical applications to solubilize proteins and enzymes for further study. |

The aggregation of proteins is a hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), where the fibrillation of superoxide (B77818) dismutase 1 (SOD1) is implicated. researchgate.netnih.gov While various compounds are being investigated for their potential to inhibit or modulate these aggregation processes, specific research detailing the direct effect of this compound on SOD1 fibrillation or other protein aggregation processes is not extensively available in the public domain. The general field of ionic liquids is being explored for this purpose, but specific data on [TBA][OMs] remains limited.

The stability and proper folding of proteins are paramount to their biological function. Ionic liquids are being investigated for their role as co-solvents that can influence the protein folding landscape and enhance stability under various stress conditions, such as temperature changes or the presence of denaturing agents.

Some preliminary research suggests that this compound is being explored as a co-solvent in protein folding studies. nih.gov The hypothesis is that the ionic liquid can interact with the protein surface, potentially stabilizing its native conformation or influencing the folding pathway. However, detailed studies and comprehensive data on the specific effects of [TBA][OMs] on protein folding and its stabilizing effects under stress are not yet widely published.

Enzyme Modulation and Activity Studies

The activity of enzymes can be significantly influenced by the solvent environment. Ionic liquids, including this compound, are of interest for their potential to modulate enzyme kinetics.

The interaction of quaternary ammonium salts with enzymes can lead to either inhibition or activation of their catalytic function. rsc.org These effects are highly dependent on the specific enzyme and the nature of the ionic liquid. While the broader class of quaternary ammonium compounds is known to interact with enzymes, often by binding to active sites or allosteric sites and thereby altering their conformation and activity, specific mechanistic studies on how this compound inhibits or activates particular enzymes are not well-documented in publicly accessible research. The potential for [TBA][OMs] to act as a modulator of enzyme activity is recognized, but detailed kinetic studies and mechanistic insights are a developing area of research.

Biological Assay Development and Optimization Utilizing Ionic Liquids

The development of robust and sensitive biological assays is fundamental to biochemical research and diagnostics. Ionic liquids are being considered as components in assay buffers to improve analyte stability, enhance signal detection, or facilitate specific biological interactions. For instance, the immobilization of enzymes on electrodes modified with quaternary ammonium salts is a strategy used in the development of biosensors. However, specific examples and detailed protocols for the use of this compound in the development and optimization of biological assays are not extensively reported.

Applications of Tetrabutylammonium Methanesulfonate in Analytical Chemistry Research

Chromatographic Separations

In the field of chromatography, tetrabutylammonium (B224687) methanesulfonate (B1217627) is particularly useful as a mobile phase additive, enhancing the separation and resolution of complex mixtures.

Tetrabutylammonium salts, including the methanesulfonate variant, can be employed as additives in High-Performance Liquid Chromatography (HPLC) to improve the separation of complex mixtures. nih.gov The tetrabutylammonium cation can interact with residual silanol (B1196071) groups on the surface of silica-based stationary phases, reducing peak tailing for basic compounds. Furthermore, its presence in the mobile phase can modify the retention characteristics of the stationary phase, thereby enhancing the separation of various analytes. chromatographyonline.com

The use of mobile phase additives is a common strategy to enhance the separation and resolution of bioactive compounds. nih.gov For instance, in the analysis of nucleotides using C18 HPLC columns, tetrabutylammonium salts are often essential components of the mobile phase to achieve the desired separation. researchgate.net The selection of an appropriate additive and its concentration is critical for optimizing the chromatographic performance. nih.gov While mobile phases optimized for UV detection are not always directly transferable to mass spectrometry (MS) detection, the careful selection of volatile additives is crucial for LC-MS applications. wikipedia.org

| Application Area | Function of Tetrabutylammonium Salt | Example Analytes | Chromatographic Mode |

|---|---|---|---|

| Complex Mixture Separation | Mobile Phase Additive | Bioactive Compounds, Nucleotides | Reversed-Phase HPLC |

Tetrabutylammonium methanesulfonate is a prime example of an ion-pairing reagent used in reversed-phase ion-pair chromatography (RPIPC). thermofisher.comkm3.com.tw This technique is highly effective for the separation of ionic and highly polar compounds that show little or no retention on conventional reversed-phase columns. The fundamental principle involves the addition of the ion-pairing reagent to the mobile phase. chromatographyonline.com

In this process, the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) forms an electrically neutral, and more hydrophobic, ion pair with an anionic analyte in the sample. km3.com.twchromforum.org This increased hydrophobicity enhances the analyte's affinity for the nonpolar stationary phase (e.g., C18), leading to increased retention and improved resolution. km3.com.tw The retention process can be influenced by several factors, including the hydrophobicity and concentration of the ion-pairing reagent. chromatographyonline.comthermofisher.com For anion analysis, quaternary ammonium (B1175870) salts like tetrabutylammonium hydroxide (B78521) are commonly used. thermofisher.com

The use of tetrabutylammonium salts as ion-pairing reagents has been demonstrated in the analysis of various compounds, including nucleotides. researchgate.net However, it is noted that these reagents can permanently alter the surface chemistry of the column, necessitating that columns used with such additives be dedicated to that specific application. researchgate.net

| Technique | Role of this compound | Mechanism | Benefit |

|---|---|---|---|

| Ion Pair Chromatography (IPC) | Cationic Ion-Pairing Reagent | Forms a neutral, hydrophobic ion pair with anionic analytes. | Enhanced retention and resolution of ionic compounds on reversed-phase columns. |

Spectroscopic and Spectrochemical Characterization Techniques

Spectroscopic methods are essential for elucidating molecular structures and monitoring chemical reactions. This compound can play a role in facilitating such analyses.